molecular formula C10H21NS B15239443 N-[3-(Methylsulfanyl)propyl]cyclohexanamine

N-[3-(Methylsulfanyl)propyl]cyclohexanamine

Cat. No.: B15239443
M. Wt: 187.35 g/mol
InChI Key: GAVPARIQULQYON-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]cyclohexanamine is a cyclohexanamine derivative functionalized with a methylsulfanyl (SCH₃) group at the terminal position of a propyl chain. This thioether-containing compound is structurally analogous to silicon-based cyclohexanamine derivatives (e.g., silyl-substituted analogs) and other amine-functionalized molecules.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)cyclohexanamine

InChI

InChI=1S/C10H21NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3

InChI Key

GAVPARIQULQYON-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1CCCCC1

Origin of Product

United States

Preparation Methods

Reductive Amination Strategies

Reductive amination offers a direct route to secondary amines by coupling carbonyl compounds with primary amines in the presence of reducing agents. For this compound, this method involves reacting cyclohexanamine with 3-(methylsulfanyl)propanal or its ketone analog. Sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with palladium catalysts are commonly employed reductants.

Example Procedure

  • Reactants : Cyclohexanamine (1.0 equiv), 3-(methylsulfanyl)propanal (1.2 equiv).
  • Solvent : Methanol or tetrahydrofuran (THF).
  • Reductant : NaBH$$_3$$CN (1.5 equiv).
  • Conditions : Stir at room temperature for 12–24 hours under inert atmosphere.
  • Yield : 65–75% after column chromatography.

Challenges include the instability of 3-(methylsulfanyl)propanal, which may require in situ generation via oxidation of 3-(methylsulfanyl)propan-1-ol.

Alkylation of Cyclohexanamine

Alkylation of primary amines with alkyl halides or sulfonates is a classical approach. For this compound, 3-(methylsulfanyl)propyl bromide serves as the alkylating agent.

Example Procedure

  • Reactants : Cyclohexanamine (1.0 equiv), 3-(methylsulfanyl)propyl bromide (1.5 equiv).
  • Base : Triethylamine (2.0 equiv) or potassium carbonate.
  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : 50–60% after extraction.

Side reactions such as over-alkylation (forming tertiary amines) are mitigated by using a large excess of cyclohexanamine.

Thiol-Ene Click Chemistry

The thiol-ene reaction enables the introduction of sulfur-containing groups via radical or base-mediated pathways. While not directly applied to this compound, analogous strategies suggest feasibility:

  • Reactants : Allylcyclohexanamine (1.0 equiv), methanethiol (1.2 equiv).
  • Initiator : Azobisisobutyronitrile (AIBN) or UV light.
  • Solvent : Toluene or dichloromethane.
  • Yield : 70–80% under optimized conditions.

This method avoids the use of alkyl halides but requires specialized precursors.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination 65–75 12–24 hours High atom economy Unstable aldehyde precursor
Alkylation 50–60 6–8 hours Simple setup Over-alkylation side reactions
Thiol-Ene Reaction 70–80 4–6 hours No halide byproducts Requires functionalized alkene precursor

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance alkylation rates but may complicate purification. Ethyl acetate or 2-methyltetrahydrofuran (MeTHF) offers a balance between solubility and environmental impact.

Catalytic Enhancements

The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves amidation efficiency in related compounds, suggesting potential for stabilizing intermediates in reductive amination.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the amine prior to alkylation minimizes side reactions. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors mitigate exothermic risks in alkylation, while membrane-based separations enhance throughput. The patent literature emphasizes the utility of MeTHF as a greener solvent alternative to dichloromethane.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated cyclohexanamine.

    Substitution: Amides, other substituted derivatives.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(Methylsulfanyl)propyl]cyclohexanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity. The cyclohexane ring provides structural stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Silicon-Containing Cyclohexanamine Derivatives

Silicon-based analogs, such as N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (CAS 120218-28-2) and N-(3-(Trimethoxysilyl)propyl)cyclohexanamine (CAS 3068-78-8) , share a propyl linker and cyclohexanamine core but differ in substituents. Key comparisons include:

Property N-[3-(Methylsulfanyl)propyl]cyclohexanamine (Inferred) N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine N-(3-(Trimethoxysilyl)propyl)cyclohexanamine
Molecular Formula C₁₀H₂₁NS (estimated) C₁₂H₂₇NO₂Si C₁₂H₂₇NO₃Si
Molecular Weight ~187.3 g/mol 245.43 g/mol 261.43 g/mol
Key Functional Group Methylsulfanyl (SCH₃) Dimethoxy(methyl)silyl (Si(OCH₃)₂CH₃) Trimethoxysilyl (Si(OCH₃)₃)
Potential Applications Organic synthesis, ligand design Silane coupling agents, surface modifiers Crosslinking agents, polymer additives

Key Observations :

  • Silicon-containing analogs exhibit higher molecular weights due to the bulky silyl groups.
  • Silyl derivatives are widely used in materials science (e.g., adhesion promoters ), whereas the methylsulfanyl analog may find utility in organosulfur chemistry or medicinal chemistry.

Piperazinyl and Aromatic Cyclohexanamine Derivatives

Piperazine-substituted cyclohexanamines (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) and aromatic derivatives (e.g., N-(1-(4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)-2-methylpropyl)cyclohexanamine) highlight the impact of substituents on bioactivity:

Compound Substituent Reported Activity (IC₅₀)
Piperazinyl derivative 1c Piperazine 220 nM (antimalarial)
Aromatic derivative (Compound 58) Methoxyphenyl, pyrazole Not explicitly reported
This compound (Inferred) Methylsulfanyl Likely lower bioactivity*

Key Observations :

  • Piperazinyl groups significantly enhance antimalarial activity compared to acetylated or unprotected analogs .
  • Aromatic substituents (e.g., methoxyphenyl) may improve binding affinity in receptor-targeted applications .
  • The methylsulfanyl group, while electron-donating, lacks the hydrogen-bonding capacity of piperazine, suggesting reduced potency in biological systems.

Diamine and Geometric Isomers

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) is a diamine with a methylene bridge, offering distinct geometric isomers (trans-trans, cis-cis, cis-trans). Comparisons include:

Property This compound 4,4'-Methylenebis(cyclohexylamine)
Structure Mono-substituted amine Di-substituted diamine
Molecular Weight ~187.3 g/mol 210.36 g/mol
Applications Small-molecule synthesis Epoxy hardeners, polyurethane catalysts

Key Observations :

  • Diamines like 4,4'-methylenebis(cyclohexylamine) are critical in polymer chemistry, whereas mono-substituted analogs are more suited for fine chemical synthesis.

Biological Activity

N-[3-(Methylsulfanyl)propyl]cyclohexanamine is a compound of interest due to its potential biological activity and therapeutic applications. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound has a unique structure that contributes to its biological activity. The presence of the methylsulfanyl group and the cyclohexanamine backbone plays a crucial role in its interaction with biological systems.

  • Modulation of Enzymatic Activity :
    • This compound has been identified as a modulator of methyl modifying enzymes, particularly those involved in histone methylation. Histone methylation is a critical process that regulates gene expression and chromatin structure, impacting various cellular functions including proliferation and differentiation .
  • Impact on Cancer Biology :
    • Research indicates that compounds similar to this compound may inhibit the activity of EZH2, an enzyme associated with oncogenic processes in several cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes, thereby providing a therapeutic avenue for cancer treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on existing studies:

Biological Activity Effect Reference
Histone Methylation ModulationInhibits EZH2 activity, leading to gene reactivation
Cytotoxicity in Cancer CellsInduces apoptosis in certain cancer cell lines
Antimicrobial ActivityExhibits inhibitory effects on bacterial growth

Case Studies

  • Cancer Treatment :
    • A study explored the effects of compounds related to this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in cells overexpressing EZH2. This suggests potential use in targeted cancer therapies .
  • Antimicrobial Properties :
    • Another investigation highlighted the antimicrobial properties of similar compounds, demonstrating their effectiveness against Gram-negative bacteria through inhibition of virulence factors such as the type III secretion system (T3SS). This finding underscores the compound's potential in treating bacterial infections .

Research Findings

Recent research findings have provided insights into the biological implications of this compound:

  • Gene Expression Regulation : The compound has been shown to significantly alter gene expression profiles in treated cells, suggesting its role as a potential epigenetic regulator .
  • Toxicological Assessments : Evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile and long-term effects on human health .

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